molecular formula C₁₅H₂₅ClN₂O₂ B1158413 N-Methyl Rivastigmine Chloride

N-Methyl Rivastigmine Chloride

Cat. No.: B1158413
M. Wt: 300.82
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl Rivastigmine Chloride is a chemical derivative of Rivastigmine, a carbamate-based acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor approved for the treatment of Alzheimer's and Parkinson's disease dementia . This chloride salt is offered as a high-purity reference standard for research use. It is designed for neuroscientific studies, particularly those investigating the structure-activity relationships of cholinesterase inhibitors. Researchers can utilize this compound to explore the impact of structural modifications on inhibitory potency, selectivity between AChE and BChE, and binding kinetics within the enzyme active sites. The development of novel derivatives, such as this compound, is a active area of inquiry in the pursuit of multi-target directed ligands (MTDLs) for complex neurodegenerative diseases . This product is intended for laboratory research applications only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

Molecular Formula

C₁₅H₂₅ClN₂O₂

Molecular Weight

300.82

Synonyms

(S)-1-[3-(Ethylmethylcarbamoyloxy)phenyl]ethyl]trimethylammonium Chloride

Origin of Product

United States

Chemical Context and Significance in Contemporary Research

Structural Classification and Relationship to Cognate Compounds

N-Methyl Rivastigmine (B141) Chloride is structurally classified as a quaternary ammonium (B1175870) salt derivative of Rivastigmine. Rivastigmine itself is a carbamate (B1207046) ester. nih.gov This classification is based on the formal condensation of the carboxy group of ethyl(methyl)carbamic acid with the phenolic OH group of 3-[(1S)-1-(dimethylamino)ethyl]phenol. nih.gov The "N-Methyl" designation indicates the addition of a methyl group to the tertiary amine of Rivastigmine, resulting in a permanently charged quaternary ammonium cation, which is then paired with a chloride anion.

This structural modification has a significant impact on the molecule's properties. While Rivastigmine is a tertiary amino compound, N-Methyl Rivastigmine Chloride possesses a quaternary ammonium group. nih.govclearsynth.com This change from a tertiary to a quaternary amine fundamentally alters the compound's polarity and its ability to cross biological membranes, such as the blood-brain barrier.

Cognate compounds to this compound include Rivastigmine and its various impurities and metabolites. One key metabolite is N-Desmethyl Rivastigmine, which lacks one of the methyl groups on the dimethylamino moiety. axios-research.com Another related compound is the decarbamylated metabolite, NAP226-90, formed by the hydrolysis of the carbamate ester linkage in Rivastigmine.

Table 1: Structural Comparison of Rivastigmine and Related Compounds

Compound NameKey Structural FeatureChemical Class
Rivastigmine Tertiary amineCarbamate ester nih.gov
This compound Quaternary ammonium saltCarbamate ester derivative clearsynth.com
N-Desmethyl Rivastigmine Secondary amineCarbamate ester axios-research.com
NAP226-90 Phenolic group (hydrolyzed carbamate)Phenol (B47542) derivative

Emergence as a Target or Byproduct in Synthetic Pathways

The synthesis of Rivastigmine typically involves the reaction of (S)-3-[1-(dimethylamino)ethyl]phenol with an N-ethyl-N-methylcarbamoyl halide. newdrugapprovals.orgscirp.org One common synthetic route involves the condensation of S-(-)-[1-(3-hydroxyphenyl) ethyl] dimethyl amine with N-ethyl, N-methyl carbamoyl (B1232498) chloride. newdrugapprovals.org

This compound can be conceptualized as a potential byproduct or a deliberately synthesized derivative in research contexts. For instance, methylation of the tertiary amine of Rivastigmine would lead to the formation of the N-Methyl Rivastigmine quaternary salt. While not a standard intermediate in the primary synthesis of Rivastigmine, its preparation is straightforward for research purposes, often involving the reaction of Rivastigmine with a methylating agent. It is often considered an impurity of Rivastigmine.

The synthesis of Rivastigmine itself can be approached through various strategies, including the resolution of racemic intermediates or asymmetric synthesis to obtain the desired (S)-enantiomer. For example, one method uses S-(+)-camphor sulfonic acid to resolve racemic 3-(1-(methylamino) ethyl)phenol before condensation. newdrugapprovals.org Another approach involves the use of (S)-(-)-2-methyl-2-propanesulfinamide with 3-hydroxyacetophenone to achieve an enantioselective synthesis. scirp.org

Foundational Role in Cholinesterase Inhibitor Chemistry

Rivastigmine, the parent compound of this compound, is a well-established cholinesterase inhibitor. nih.gov It exhibits inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmedscape.com This dual inhibition is a distinguishing feature compared to other cholinesterase inhibitors like Donepezil (B133215), which is more selective for AChE. medscape.com

The mechanism of action involves the reversible, yet long-lasting, carbamoylation of the active site of these enzymes, leading to their temporary inactivation. researchgate.net This inhibition increases the concentration of the neurotransmitter acetylcholine (B1216132) in the brain, which is a key therapeutic strategy in conditions characterized by cholinergic deficits. nih.govresearchgate.net Rivastigmine is classified as a pseudo-irreversible inhibitor due to the slow rate of decarbamoylation, resulting in a prolonged duration of action. researchgate.net

The development of Rivastigmine and its derivatives has been pivotal in advancing the understanding of structure-activity relationships within the carbamate class of cholinesterase inhibitors. Research into analogues and derivatives, including N-methylated forms, helps to elucidate the structural requirements for potent and selective enzyme inhibition. For instance, studies have explored various rivastigmine-indole hybrids to develop multi-target agents. mdpi.com The inhibitory constants (IC50) of Rivastigmine are approximately 4.15 μM for AChE and 0.037 μM for BChE, highlighting its potent inhibition of BChE. medchemexpress.comcaymanchem.com

Table 2: Research Findings on Rivastigmine's Inhibitory Activity

EnzymeFinding
Acetylcholinesterase (AChE) Rivastigmine is a potent inhibitor, though less so than for BChE. medchemexpress.comcaymanchem.com
Butyrylcholinesterase (BChE) Rivastigmine is a highly potent inhibitor of BChE. medchemexpress.comcaymanchem.com
Mechanism Acts as a pseudo-irreversible inhibitor through carbamoylation of the enzyme's active site. researchgate.net

Advanced Synthetic Methodologies and Chemical Derivatization

Elucidation of Novel Synthetic Routes to N-Methyl Rivastigmine (B141) Chloride

The development of efficient and scalable synthetic pathways is crucial for the production and further investigation of N-Methyl Rivastigmine Chloride. Researchers have focused on retrosynthetic analysis, stereoselective techniques, and process optimization to achieve these goals.

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials. jocpr.com For this compound, the key disconnection points often involve the formation of the carbamate (B1207046) moiety and the creation of the chiral center.

A common retrosynthetic approach identifies (S)-3-[1-(dimethylamino)ethyl]phenol as a key intermediate. This intermediate can be synthesized from 3-hydroxyacetophenone through various methods, including oximation, reduction, and N-methylation. researchgate.net Another strategy involves the use of 3-ethylphenol (B1664133) as a starting material, which undergoes esterification, benzylic bromination, and subsequent substitution to yield the desired product. sioc-journal.cn

Several synthetic routes for Rivastigmine, the precursor to this compound, have been explored. One method involves the resolution of racemic Rivastigmine using a chiral acid, such as D-(+)-O,O'-di-p-toluoyltartaric acid monohydrate (D-DTTA), although this can be a low-yielding process requiring multiple recrystallizations. tandfonline.comgoogle.com Alternative approaches focus on the asymmetric synthesis of the chiral amine intermediate to avoid the resolution step. researchgate.net

Stereoselective Synthesis and Chiral Purity Control

The biological activity of Rivastigmine and its derivatives is highly dependent on the stereochemistry at the chiral center, with the (S)-enantiomer being the active form. scirp.orgmdpi.com Therefore, controlling chiral purity during synthesis is paramount.

Several stereoselective methods have been developed. One approach utilizes a chiral auxiliary, such as (S)-(-)-2-methyl-2-propanesulfinamide, to direct the stereoselective reduction of an imine intermediate. scirp.orgscirp.org Chemoenzymatic methods, employing enzymes like lipases or ω-transaminases, offer another powerful tool for achieving high enantiomeric excess. researchgate.netresearchgate.netresearchgate.netmdpi.com For instance, ω-transaminases can be used for the asymmetric amination of acetophenone (B1666503) precursors. researchgate.net

The Corey-Bakshi-Shibata (CBS) chiral reduction is another effective method for the stereoselective reduction of a ketone intermediate to the corresponding (R)-alcohol, which can then be converted to the desired (S)-amine. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to determine the enantiomeric excess of the final product. tandfonline.comscirp.org

Process Chemistry Optimization for Scalability and Efficiency

For any pharmaceutical compound, the transition from laboratory-scale synthesis to large-scale industrial production requires significant process optimization. Key considerations include cost-effectiveness, safety, and environmental impact.

Researchers are continuously exploring more practical and efficient synthetic routes that avoid traditional purification methods like column chromatography and crystallization, which can be time-consuming and costly on a large scale. sioc-journal.cn The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reactor without isolating intermediates, also contributes to a more streamlined and efficient process. tandfonline.com

Designed Derivatization and Analogue Synthesis

The synthesis of derivatives and analogues of this compound is a key strategy for probing its mechanism of action, improving its therapeutic profile, and exploring new pharmacological applications.

Systematic Modification for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies involve systematically altering the chemical structure of a compound and evaluating the effect of these changes on its biological activity. For Rivastigmine and its analogues, these studies have provided valuable insights into the interactions with its target enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Modifications have been made to various parts of the Rivastigmine scaffold. For example, conformationally restricted analogues have been designed by incorporating the dimethylamino-α-methylbenzyl moiety into different tricyclic systems. acs.orgnih.govacs.org These rigid analogues have helped to elucidate the bioactive conformation of Rivastigmine. acs.orgacs.org Studies have shown that even small changes, such as replacing the N-ethyl group with an N-methyl group, can significantly impact inhibitory potency against AChE. acs.orgnih.gov

Hybrid Molecule Design incorporating this compound Scaffold

A promising strategy in drug design is the creation of hybrid molecules that combine the pharmacophoric elements of two or more different drugs to achieve a multi-target therapeutic effect. This approach is particularly relevant for complex multifactorial diseases.

Several hybrid molecules incorporating the Rivastigmine scaffold have been synthesized and evaluated. researchgate.netnih.govresearchgate.netunipi.itcsic.es For instance, hybrids combining Rivastigmine with antioxidant moieties like gallic acid, lipoic acid, or chromonecarboxylic acid have been developed. unipi.it Other examples include hybrids with indole (B1671886) or hydroxyphenylbenzimidazole (BIM) units. researchgate.netnih.govresearchgate.net These hybrid compounds are designed to not only inhibit cholinesterases but also to address other pathological factors, such as oxidative stress and amyloid-β aggregation. nih.govunipi.it The design of these molecules often involves linking the different pharmacophores via a suitable spacer.

Prodrug Strategies and Chemical Precursor Development

The strategic modification of pharmacologically active agents through prodrug development is a cornerstone of modern medicinal chemistry, aimed at optimizing drug delivery, efficacy, and pharmacokinetic profiles. A prodrug is a masked form of a drug that undergoes in vivo transformation to release the active parent compound. rsc.orgresearchgate.net This approach is particularly critical for central nervous system (CNS) agents, where the blood-brain barrier (BBB) presents a formidable challenge to drug entry. rsc.org For N-Methyl Rivastigmine, a carbamate ester and a semi-synthetic derivative of physostigmine, prodrug strategies and the development of advanced chemical precursors are pivotal for enhancing its therapeutic potential. wikipedia.orglgcstandards.comnih.gov

Prodrug Strategies

The design of prodrugs for Rivastigmine analogues primarily focuses on enhancing brain penetration and achieving site-specific activation.

Redox-Activated Prodrugs

A prominent strategy involves the design of redox-activated prodrugs that can passively cross the BBB and are subsequently "locked" within the CNS upon bioactivation. rsc.org Researchers have synthesized prodrug analogues of Rivastigmine by expanding its aromatic ring to a 1,4-dihydroquinoline (B1252258) structure. rsc.org This modification results in a non-protonated enamine nitrogen at physiological pH, rendering the molecule more lipophilic and capable of crossing the BBB. rsc.org Once in the brain, the 1,4-dihydroquinoline system undergoes rapid oxidation to form the corresponding quaternary quinolinium salt, which is a potent acetylcholinesterase (AChE) inhibitor. rsc.orgacs.org The resulting charged species is impermeable to the BBB, effectively trapping the active drug in the brain and potentially minimizing peripheral side effects. rsc.org

A specific example, DQS1-02, is a dihydroquinoline carbamate designed as a prodrug of a potent AChE inhibitor analogous to Rivastigmine. acs.org The mechanism involves the carbamylation of the active-site serine residue of the enzyme, a mode of action essential for its inhibitory effect. acs.org

Pleiotropic and Mutual Prodrugs

Another innovative approach is the development of pleiotropic prodrugs, which are designed to release more than one therapeutically active molecule upon bioactivation. mdpi.comnih.gov This contrasts with Rivastigmine itself, where the phenolic derivative released after carbamoylation of AChE is considered therapeutically inactive. mdpi.comnih.gov

Researchers have designed and synthesized novel carbamates based on the Rivastigmine model that, following covalent inhibition of AChE, release active metabolites. mdpi.comnih.gov For instance, certain synthesized carbamates were shown to inhibit AChE with potency similar to Rivastigmine and, upon hydrolysis, release phenolic derivatives that exhibit other pharmacological activities, such as 5-HT₄ receptor agonism. mdpi.comnih.gov This dual-action approach aims to address multiple facets of a disease's pathology with a single chemical entity.

Table 1: In Vitro Inhibitory Activity of Rivastigmine Analogues and Prodrugs

Compound/AnalogueTarget EnzymeInhibitory Potency (IC₅₀)Source(s)
RivastigmineHuman AChE4.1 µM - 32.1 µM mdpi.comnih.govmdpi.com
RivastigmineHuman BChE0.9 µM - 1.7 µM mdpi.com
Conformationally Restricted Methyl Carbamate (Compound 5)Human AChE~0.2 µM (192-fold more potent than Rivastigmine) nih.gov
Keto Derivative Carbamate (Compound 7)Human AChE4.15 µM nih.gov
Keto Derivative Phenol (B47542) (Compound 4 Fumaric Salt)Human AChE72 nM nih.gov
Hybrid Rivastigmine-Benzimidazole (Compound 5b)Human AChE1.0 µM mdpi.com
Hybrid Rivastigmine-Benzimidazole (Compound 5b)Human BChE1.1 µM mdpi.com

This table presents a selection of research findings and is not exhaustive.

Chemical Precursor Development

The efficient synthesis of this compound and its advanced prodrugs is highly dependent on the availability and stereoselective preparation of key chemical precursors.

Core Chiral Precursors

A critical intermediate in the synthesis of Rivastigmine is the enantiomerically pure aminophenol, (S)-3-(1-(dimethylamino)ethyl)phenol. researchgate.netacs.org The development of efficient synthetic routes to this precursor is a major focus. One established method involves the resolution of the racemic mixture using chiral acids like D-10-camphorsulfonic acid. jocpr.com

More advanced methodologies focus on asymmetric synthesis to avoid resolution steps. This includes the enantioselective reduction of ketoimines using trichlorosilane (B8805176) as the reducing agent, catalyzed by Cinchona-derived quaternary ammonium (B1175870) salts. researchgate.net Other routes start from 3-hydroxy acetophenone, which undergoes reductive amination with dimethylamine (B145610) to give the racemic product prior to resolution. jocpr.com A patented method describes the synthesis starting from (S)-1-(3-methoxyphenyl)-N—((S)-1-phenylethyl)ethylamine, which undergoes reductive N-methylation followed by demethylation to yield a key phenol intermediate. google.com

Reagents for Carbamate and Prodrug Synthesis

The introduction of the carbamate moiety is a crucial step in the synthesis. The most common precursor for this transformation is N-ethyl-N-methyl carbamoyl (B1232498) chloride . acs.orgjocpr.comresearchgate.net The reaction of this chloride with the phenolic group of the core intermediate, often catalyzed by a weak base or a Lewis acid like zinc chloride, yields the final carbamate product. acs.org

For the synthesis of more complex prodrugs, such as the dihydroquinoline-based DQS1-02, a different set of precursors is required. The synthesis involves a Friedländer reaction, which constructs the quinoline (B57606) core. acs.org Key precursors for this route include:

N-(2-Formyl-3-methoxyphenyl)pivalamide : An elaborated aniline (B41778) derivative. acs.org

Methyl trans-3-methoxyacrylate : The reaction partner in the Friedländer condensation. acs.org

Dimethylcarbamoyl chloride : Used to install the carbamate group onto the synthesized quinoline phenol intermediate. acs.org

The final step in creating the DQS1-02 prodrug involves the regioselective reduction of the quinolinium salt using a reducing agent like sodium dithionite. acs.org

Table 2: Key Chemical Precursors in the Synthesis of Rivastigmine and its Prodrugs

PrecursorSynthetic RoleTarget Molecule/IntermediateSource(s)
3-Hydroxy acetophenoneStarting material for the aminophenol side chain(S)-3-(1-(dimethylamino)ethyl)phenol jocpr.com
(S)-3-(1-(dimethylamino)ethyl)phenolCore chiral intermediateRivastigmine acs.org
N-ethyl-N-methyl carbamoyl chlorideCarbamoylating agentRivastigmine acs.orgjocpr.comresearchgate.net
N-(2-Formyl-3-methoxyphenyl)pivalamideStarting material for quinoline coreDQS1-02 Prodrug acs.org
Methyl trans-3-methoxyacrylateReagent for Friedländer reactionDQS1-02 Prodrug acs.org
(S)-1-(3-methoxyphenyl)-N—((S)-1-phenylethyl)ethylamineAdvanced chiral intermediateRivastigmine Intermediate google.com
TrichlorosilaneReducing agent for asymmetric imine reductionChiral Amine Precursors researchgate.net
Cinchona-derived quaternary ammonium saltsOrganocatalyst for asymmetric reductionChiral Amine Precursors researchgate.net

This table highlights principal precursors described in synthetic literature.

Molecular and Mechanistic Investigations of Biochemical Interactions

Enzyme Inhibition Kinetics and Mechanistic Pathways

The inhibitory action of Rivastigmine (B141) is a result of its time- and concentration-dependent interaction with both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The kinetics of this inhibition are complex, involving a multi-step process that ultimately leads to a prolonged, but not permanent, inactivation of the enzymes.

Characterization of Cholinesterase (AChE and BChE) Binding Affinities and Potency

Rivastigmine is distinguished as a dual inhibitor, demonstrating potent inhibitory activity against both AChE and BChE. nih.gov Its potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Studies have reported a range of IC₅₀ values for Rivastigmine, which can vary based on the enzyme source (e.g., human vs. other species) and experimental conditions. Notably, Rivastigmine often shows a higher affinity for BChE compared to AChE. For instance, one report cites IC₅₀ values of 0.037 µM for BChE and 4.15 µM for AChE. Another study found IC₅₀ values for human AChE and BChE to be 4.3-4760 nM and 16-238 nM, respectively. wikipedia.org This dual inhibition is significant, as BChE levels are known to increase in the progression of certain neurological conditions, and this enzyme can take over the function of metabolizing acetylcholine (B1216132) when AChE levels decline. esmed.org

Inhibitory Potency (IC₅₀) of Rivastigmine

EnzymeSourceIC₅₀ ValueReference
Acetylcholinesterase (AChE)Not Specified4.15 µM emerginginvestigators.org
Butyrylcholinesterase (BChE)Not Specified0.037 µM emerginginvestigators.org
Acetylcholinesterase (AChE)Human4.3 - 4760 nM wikipedia.org
Butyrylcholinesterase (BChE)Human16 - 238 nM wikipedia.org
Acetylcholinesterase (AChE)Electrophorus electricus74.2 µM acs.org
Butyrylcholinesterase (BChE)Equine Serum0.495 µM acs.org

Pseudo-Irreversible Inhibition Dynamics and Catalytic Site Interaction

Rivastigmine is classified as a pseudo-irreversible or intermediate-acting inhibitor. researchgate.net This term describes a mechanism that is more durable than simple reversible binding but does not permanently disable the enzyme like a true irreversible inhibitor. The interaction begins with Rivastigmine binding to the enzyme's active site. emerginginvestigators.org

The core of this mechanism involves the carbamate (B1207046) moiety of Rivastigmine. spandidos-publications.com The enzyme's catalytic machinery, specifically a critical serine residue in the active site, attacks the carbamate group. nih.gov This results in a covalent bond forming between the enzyme and the carbamate portion of the inhibitor, a process known as carbamylation. mdpi.com Simultaneously, the rest of the Rivastigmine molecule, a phenolic leaving group known as NAP-226-90, is cleaved off. mdpi.com

The resulting carbamylated enzyme is rendered inactive. mdpi.com The covalent carbamoyl-enzyme complex is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme intermediate formed during the normal breakdown of acetylcholine. nih.govmdpi.com This prolonged inactivation, which can last for up to 10 hours, is the basis of Rivastigmine's sustained therapeutic effect. researchgate.net

Crystallographic studies have provided a detailed view of this interaction. After carbamylation of the active-site serine, the leaving group can be retained within the active site gorge, specifically in the "anionic" site. mdpi.com This occupation of the active site prevents the binding and hydrolysis of acetylcholine. emerginginvestigators.org

Analysis of Carbamylation and Decarbamylation Rates

The kinetics of Rivastigmine's inhibitory action are defined by the rates of two key processes: carbamylation and decarbamylation. The rate of carbamylation (the formation of the inactive enzyme-inhibitor complex) is described by the bimolecular rate constant, kᵢ. Studies have shown that these rates differ significantly between enzyme types and species.

For human cholinesterases, carbamylation with Rivastigmine is notably rapid. The kᵢ for human AChE is approximately 3,300 M⁻¹min⁻¹, while for human BChE, the rate is even faster, at about 9 x 10⁴ M⁻¹min⁻¹. mdpi.com In contrast, the carbamylation of AChE from Torpedo californica is substantially slower, with a kᵢ of just 2.0 M⁻¹min⁻¹, highlighting a more than 1600-fold difference compared to the human enzyme. mdpi.com

Carbamylation Rate Constants (kᵢ) for Rivastigmine

Enzymekᵢ (M⁻¹min⁻¹)Reference
Human Acetylcholinesterase (hAChE)3,300 mdpi.com
Human Butyrylcholinesterase (hBChE)9 x 10⁴ mdpi.com
Torpedo californica Acetylcholinesterase (TcAChE)2.0 mdpi.com
Drosophila melanogaster Acetylcholinesterase5 x 10⁵ mdpi.com

Decarbamylation is the process by which the carbamoyl-enzyme bond is hydrolyzed, leading to the spontaneous reactivation of the enzyme. For Rivastigmine, this process is exceptionally slow. mdpi.com This slow rate of decarbamylation is the reason for the long duration of inhibition and its classification as a pseudo-irreversible inhibitor. lgcstandards.com Research indicates that the reactivation of the Rivastigmine-inhibited enzyme is minimal over extended periods; for example, less than 10% reactivation was observed for the carbamylated Torpedo enzyme after 48 hours. mdpi.com This slow reactivation is thought to be partly due to a disruption of the enzyme's catalytic triad (B1167595), a key group of amino acids (serine, histidine, and glutamate) essential for catalysis. mdpi.com

Molecular Basis of Ligand-Enzyme Recognition

The specificity and efficacy of Rivastigmine's interaction with cholinesterases are governed by specific molecular features of both the inhibitor and the enzyme's active site.

Stereochemical Influences on Binding Specificity

Rivastigmine is a chiral molecule, meaning it exists as two non-superimposable mirror-image forms, or enantiomers: (S)-Rivastigmine and (R)-Rivastigmine. Research has consistently shown that the biological activity is stereoselective, with the (S)-enantiomer being the more potent and biologically active form. emerginginvestigators.org The chemical name for Rivastigmine, (S)-3-[1-(dimethylamino)ethyl]phenyl ethylmethylcarbamate, explicitly denotes this stereochemistry. nih.gov This specificity arises from the three-dimensional arrangement of the atoms, which allows the (S)-enantiomer to fit more optimally into the chiral environment of the enzyme's active site, leading to more effective binding and inhibition.

Allosteric Modulation and Non-Conventional Binding Modes

The primary mechanism of Rivastigmine is competitive inhibition at the catalytic active site of the cholinesterases. emerginginvestigators.org The active site of cholinesterases is located at the bottom of a deep and narrow gorge and contains the catalytic triad as well as a peripheral anionic site (PAS) near the entrance. acs.orgmdpi.com While some inhibitors are designed to bind to both the catalytic site and the PAS, evidence suggests Rivastigmine's primary interactions are within the catalytic domain. spandidos-publications.comheraldopenaccess.us

Comparative Mechanistic Analyses with Chemically Related Inhibitors

The inhibitory profile of rivastigmine, the parent compound of N-Methyl Rivastigmine Chloride, distinguishes it from other cholinesterase inhibitors such as donepezil (B133215), galantamine, and tacrine (B349632).

Dual Inhibition:

A key feature of rivastigmine is its ability to inhibit both AChE and BChE. wikipedia.orgmedscape.com In contrast, donepezil is a selective inhibitor of AChE. wikipedia.org Galantamine also primarily inhibits AChE and has a secondary mechanism involving the allosteric modulation of nicotinic acetylcholine receptors. medscape.commdpi.com While the clinical significance of BChE inhibition is still under investigation, it is noteworthy that BChE levels can increase as Alzheimer's disease progresses. medscape.commdpi.com

Nature of Inhibition:

Rivastigmine is considered a pseudo-irreversible inhibitor due to the formation of a carbamate conjugate with the enzyme's active site, leading to a prolonged inhibition of up to 10 hours. researchgate.net In contrast, donepezil and tacrine are classified as reversible, short-acting agents, with their binding to acetylcholinesterase lasting for minutes. researchgate.net Galantamine is a competitive, reversible, non-acylating inhibitor. mdpi.com

Structural and Binding Comparisons:

Rivastigmine is a carbamate derivative structurally related to physostigmine. drugbank.comlgcstandards.com Its structure is distinct from that of donepezil and tacrine. lgcstandards.com The binding of rivastigmine involves electrostatic interactions with the anionic binding site of the cholinesterase enzyme and covalent acylation of the active site serine. emerginginvestigators.org This differs from the non-covalent interactions of reversible inhibitors.

The following table summarizes the key mechanistic differences between rivastigmine and other related cholinesterase inhibitors.

Inhibitor Enzyme Target(s) Mechanism of Action Nature of Inhibition
Rivastigmine AChE and BChE wikipedia.orgmedscape.comCovalent carbamylation of the active site serine emerginginvestigators.orgresearchgate.netPseudo-irreversible researchgate.net
Donepezil Selective for AChE wikipedia.orgReversible binding to the active site researchgate.netReversible researchgate.net
Galantamine Primarily AChE medscape.commdpi.comCompetitive reversible binding; allosteric modulation of nicotinic receptors medscape.commdpi.comReversible mdpi.com
Tacrine AChE researchgate.netReversible binding to the active site researchgate.netReversible researchgate.net
Physostigmine AChE emerginginvestigators.orgReversible acylation of the active site serine emerginginvestigators.orgReversible emerginginvestigators.org

The inhibitory constants (IC₅₀) provide a quantitative measure of an inhibitor's potency. The table below presents comparative IC₅₀ values for rivastigmine and other inhibitors against acetylcholinesterase and butyrylcholinesterase from various studies. It is important to note that these values can vary depending on the experimental conditions and the source of the enzymes.

Inhibitor AChE IC₅₀ (µM) BChE IC₅₀ (µM) Reference
Rivastigmine 4.150.037
Rivastigmine 32.1- mdpi.com
Rivastigmine -0.39 mdpi.com
Donepezil -- mdpi.com
Tacrine -- mdpi.com
RIV-BIM hybrid 4b 14- mdpi.com
RIV-BIM hybrid 5b -0.30 mdpi.com

Structure Activity Relationship Sar and Rational Ligand Design

Identification of Essential Pharmacophoric Elements for Biological Activity

A pharmacophore is the specific three-dimensional arrangement of atoms or functional groups within a molecule that is responsible for its biological activity. For N-Methyl Rivastigmine (B141) Chloride and its parent compound, Rivastigmine, several key pharmacophoric elements have been identified:

The Carbamate (B1207046) Moiety: This functional group is essential for the compound's mechanism of action. It interacts with a serine residue in the active site of both AChE and BChE, leading to a reversible inhibition of these enzymes. researchgate.netnih.gov This blockage prevents the breakdown of the neurotransmitter acetylcholine (B1216132), which is crucial for memory and cognitive function. researchgate.net

The Phenyl Ring: The aromatic ring of the molecule plays a role in positioning the compound within the active site of the enzymes. It is thought to interact with aromatic amino acid residues in the enzyme's "anionic" site. researchgate.net

The (Dimethylamino)ethyl Group: This side chain also contributes to the binding of the molecule within the enzyme's active site. researchgate.net The tertiary amine in this group is often a key feature in molecules designed to cross the blood-brain barrier. researchgate.net

The strategic combination of these elements in a single molecule allows for effective inhibition of the target enzymes.

Impact of Structural Modifications on Enzyme Selectivity Profiles

One of the interesting aspects of Rivastigmine is its ability to inhibit both AChE and BChE, making it a "dual inhibitor". nih.gov This is in contrast to other Alzheimer's drugs like Donepezil (B133215) and Galantamine, which are more selective for AChE. nih.gov The selectivity of a compound can be fine-tuned by making small structural modifications.

For instance, studies have shown that the nature of the alkyl groups on the carbamate nitrogen can influence selectivity. Modifying the size and shape of these groups can alter how the molecule fits into the active sites of AChE and BChE, which have slightly different topographies. researchgate.net Research on related compounds has demonstrated that even minor changes, such as altering the length of an alkyl chain or introducing a different ring system, can significantly impact the selectivity profile, sometimes favoring BChE inhibition over AChE. unipi.itmdpi.commdpi.com For example, some studies have found that analogs with smaller alkyl substituents on the carbamate show better AChE inhibition, suggesting that steric bulk can hinder binding. emerginginvestigators.org Conversely, the larger acyl binding pocket of BChE may accommodate bulkier groups more readily. researchgate.net

Compound/ModificationTarget Enzyme(s)Impact on Selectivity
RivastigmineAChE and BChEDual inhibitor nih.gov
Analogs with smaller alkyl substituents on carbamateAChEPotentially increased AChE inhibition emerginginvestigators.org
Analogs with bulkier groupsBChEMay favor BChE inhibition due to larger active site researchgate.net
Lipoic acid hybrids of RivastigmineBChEShowed more potent inhibition of BChE than Rivastigmine unipi.it

Principles of Rational Design for Enhanced Potency and Specificity

The development of new and improved cholinesterase inhibitors is guided by the principles of rational drug design. This approach uses our understanding of the target enzymes and the SAR of existing inhibitors to design new molecules with enhanced properties. Some of the key strategies include:

Multi-target-directed ligands (MTDLs): This approach involves designing a single molecule that can interact with multiple targets involved in the disease process. nih.gov For example, researchers have created hybrid molecules that combine the pharmacophore of Rivastigmine with other active moieties, such as antioxidants or agents that prevent the aggregation of amyloid-beta plaques. unipi.itnih.gov

Conformational Restriction: By "locking" a flexible molecule into its most active conformation, it's possible to increase its potency. This can be achieved by incorporating the key pharmacophoric elements into a more rigid cyclic structure. researchgate.net

Computational Modeling: Computer-aided drug design (CADD) plays a vital role in modern drug discovery. nih.gov Techniques like molecular docking can predict how a new molecule will bind to its target enzyme, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net

Stereochemical Impact on Biological Efficacy

Many drug molecules, including Rivastigmine, are chiral, meaning they can exist in two mirror-image forms called enantiomers. These enantiomers can have different biological activities. In the case of Rivastigmine, the (S)-enantiomer is the more biologically active form. emerginginvestigators.org The synthesis of Rivastigmine often involves a step to separate the (S)-enantiomer from the (R)-enantiomer to ensure the final product has the desired therapeutic effect. rsc.org This highlights the importance of stereochemistry in drug design, as the three-dimensional shape of a molecule is critical for its interaction with its biological target.

Preclinical Pharmacokinetic and Metabolic Profiling

In Vitro Metabolic Stability and Metabolite Identification in Model Systems

The in vitro metabolic stability of rivastigmine (B141), the parent compound of N-Methyl Rivastigmine Chloride, has been evaluated in various model systems, including liver microsomes and hepatocytes. Rivastigmine is extensively metabolized, primarily through cholinesterase-mediated hydrolysis, resulting in the decarbamylated metabolite. ebmconsult.com In vitro studies have shown that this metabolite has minimal inhibitory effects on acetylcholinesterase (less than 10%). novartis.comeuropa.eu

Beyond hydrolysis, other metabolites have been identified. In laboratory preparations of rivastigmine, impurities such as N,N-dimethyl-3-[1-dimethylaminoethyl]phenylcarboxylate (dimethyl-rivastigmine) and N,N-diethyl-3-[1-dimethylaminoethyl]phenylcarboxamide (diethyl-rivastigmine) have been detected and characterized. ingentaconnect.comresearchgate.net These impurities arise from the synthesis process. ingentaconnect.com Additional identified impurities include 3-[1-(dimethylamino)ethyl]phenyl N-ethyl-N-methyl carbamate (B1207046) N-oxide, ethyl-methyl-carbamic acid 4-(1-dimethylamino-ethyl)-phenyl ester, and ethyl-methyl-carbamic acid 2-(1-dimethylamino-ethyl)-phenyl ester. researchgate.net

The stability of rivastigmine and its analogues has been assessed, with some showing high permeability and good stability in vitro. researchgate.net The design of rivastigmine analogues has focused on creating compounds that can act as pseudo-irreversible inhibitors of cholinesterases. researchgate.net

Table 1: Identified Metabolites and Impurities of Rivastigmine in In Vitro Models

Compound NameMethod of IdentificationReference
Decarbamylated metabolite (NAP226-90)Cholinesterase-mediated hydrolysis nih.govdrugbank.com
N,N-dimethyl-3-[1-dimethylaminoethyl]phenylcarboxylate (dimethyl-rivastigmine)HPLC, LC-MS/MS, NMR ingentaconnect.comresearchgate.net
N,N-diethyl-3-[1-dimethylaminoethyl]phenylcarboxamide (diethyl-rivastigmine)HPLC, LC-MS/MS, NMR ingentaconnect.comresearchgate.net
3-[1-(dimethylamino)ethyl]phenyl N-ethyl-N-methyl carbamate N-oxideHPLC, LC-MS/MS, NMR, FT-IR, EA researchgate.net
Ethyl-methyl-carbamic acid 4-(1-dimethylamino-ethyl)-phenyl esterHPLC, LC-MS/MS, NMR, FT-IR, EA researchgate.net
Ethyl-methyl-carbamic acid 2-(1-dimethylamino-ethyl)-phenyl esterHPLC, LC-MS/MS, NMR, FT-IR, EA researchgate.net

Elucidation of Cholinesterase-Mediated Hydrolysis Pathways

The primary metabolic pathway for rivastigmine is hydrolysis mediated by cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ebmconsult.comfda.gov This enzymatic process cleaves the carbamate bond of rivastigmine, leading to the formation of its decarbamylated metabolite, also known as NAP226-90. nih.govdrugbank.com This hydrolysis is rapid and extensive. ebmconsult.comeuropa.eu

The interaction between rivastigmine and cholinesterases is characterized as a pseudo-irreversible inhibition. medscape.commdpi.com Rivastigmine forms a covalently bound complex with the enzymes, temporarily inactivating them. europa.eu In healthy young men, an oral dose of rivastigmine resulted in approximately 40% inhibition of AChE activity in the cerebrospinal fluid (CSF) within the first 1.5 hours. europa.eu The enzyme activity returns to baseline levels approximately 9 hours after the maximum inhibitory effect is achieved. europa.eu In vitro, the decarbamylated metabolite shows minimal inhibition of acetylcholinesterase. novartis.comeuropa.eu

Assessment of Cytochrome P450 Isozyme Involvement in Metabolism

Based on in vitro and animal studies, the major cytochrome P450 (CYP450) isoenzymes are minimally involved in the metabolism of rivastigmine. ebmconsult.comfda.govdrugs.comnih.gov This suggests that rivastigmine's metabolism is not significantly affected by drugs that induce or inhibit CYP450 enzymes. ebmconsult.comfda.gov

Specifically, in vitro studies have indicated that no pharmacokinetic drug interactions are expected with drugs metabolized by the following isoenzyme systems: CYP1A2, CYP2D6, CYP3A4/5, CYP2E1, CYP2C9, CYP2C8, and CYP2C19. ebmconsult.comnovartis.com While one source mentions CYP3A4 is involved in oxidative metabolic reactions like hydroxylation and deacetylation, the consensus from multiple other sources is that CYP450 involvement is minimal. Population pharmacokinetic analysis has shown that nicotine, which can induce CYP enzymes, increases the oral clearance of rivastigmine by 23%. novartis.comfda.gov

Table 2: Investigated Cytochrome P450 Isozymes and their Involvement in Rivastigmine Metabolism

Cytochrome P450 IsozymeInvolvement in Rivastigmine MetabolismReference
CYP1A2Minimal / Not expected to interact ebmconsult.comnovartis.com
CYP2D6Minimal / Not expected to interact ebmconsult.comnovartis.com
CYP3A4/5Minimal / Not expected to interact ebmconsult.comnovartis.com
CYP2E1Minimal / Not expected to interact ebmconsult.comnovartis.com
CYP2C9Minimal / Not expected to interact ebmconsult.comnovartis.com
CYP2C8Minimal / Not expected to interact ebmconsult.comnovartis.com
CYP2C19Minimal / Not expected to interact ebmconsult.comnovartis.com
CYP2B6Minimal / Not expected to interact ebmconsult.comnovartis.com

Excretion Patterns and Elimination Routes of Metabolites in Preclinical Models

The primary route of elimination for rivastigmine metabolites is through the kidneys. ebmconsult.comnih.govfda.gov Following the administration of radiolabeled 14C-rivastigmine in preclinical studies, renal elimination of metabolites was rapid and substantially complete. novartis.comeuropa.eu Over 90% of the administered radioactivity was recovered in the urine within 24 hours. novartis.comeuropa.eu

Unchanged rivastigmine is not detected in the urine, indicating extensive metabolism before excretion. ebmconsult.comnovartis.com The main metabolite excreted is the decarbamylated product of cholinesterase-mediated hydrolysis, NAP226-90, and its sulfate (B86663) conjugate. ebmconsult.comfda.gov Fecal excretion is a minor elimination pathway, accounting for less than 1% of the administered dose. ebmconsult.comnovartis.comdrugbank.com There is no accumulation of rivastigmine or its decarbamylated metabolite in patients with Alzheimer's disease. novartis.comeuropa.eu In a mouse model of familial Alzheimer's disease, increased expression of the renal drug transporter Mrp2 was observed, which could potentially modify the renal excretion of certain drugs. nih.gov

Advanced Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Dynamics Simulations of N-Methyl Rivastigmine (B141) Chloride-Enzyme Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a ligand, such as N-Methyl Rivastigmine Chloride, and its biological target, typically a protein or enzyme. These simulations provide a static and dynamic view of the binding process, respectively.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, the primary targets are Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Docking studies on Rivastigmine and its derivatives reveal key interactions within the active sites of these enzymes. For instance, studies show that Rivastigmine fits into the binding pocket of AChE, with its carbamate (B1207046) moiety oriented for interaction with the catalytic triad (B1167595). researchgate.netnih.gov The aromatic ring of Rivastigmine often engages in π-π stacking interactions with aromatic residues like Tryptophan (Trp82) in the choline-binding pocket of BChE. nih.gov One study identified that Rivastigmine formed a hydrogen bond with Gln413 and a pi-alkyl interaction with Pro537 within the 5FPQ protein structure of AChE. nih.gov Another computational analysis found that Rivastigmine interacts with Trp83, Tyr370, and His480 residues in the active site of a different AChE crystal structure (PDB ID: 1DX4). dergipark.org.tr These interactions are crucial for the stable binding and inhibitory action of the compound.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. Simulations of Rivastigmine complexed with AChE have demonstrated the stability of the binding pose predicted by docking. nih.govscienceopen.com The root mean square deviation (RMSD) of the protein backbone and the ligand remains stable throughout the simulation, indicating a persistent and stable interaction. nih.govscienceopen.com Furthermore, MD simulations can reveal the role of specific amino acid residues and water molecules in mediating the interaction, offering a more complete picture of the binding event. nih.gov For example, a 100-nanosecond MD simulation of the AChE-Rivastigmine complex showed significant hydrogen bond interactions with Glu202 and Tyr337 residues, confirming the stability of the complex. scienceopen.com

Table 1: Summary of Molecular Docking Findings for Rivastigmine and its Analogs with Cholinesterases

Enzyme (PDB ID)LigandBinding Affinity (kcal/mol)Key Interacting ResiduesReference
AChE (5FPQ)Rivastigmine-8.6Gln413, Pro537 nih.gov
AChE (1DX4)Rivastigmine-7.0Trp83, Tyr370, His480 dergipark.org.tr
AChE (4EY7)Rivastigmine-7.9Not specified dergipark.org.tr
BChE(S)-RivastigmineNot specifiedH434, W82 nih.gov
AChE[3-(1-methylpiperidin-2-yl)phenyl] N,N-diethylcarbamateNot specifiedTyr123, Tyr336, Tyr340, Phe337, Trp285 plos.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. libretexts.orgmdpi.com These models are expressed as mathematical equations that can predict the activity of new, unsynthesized compounds. tandfonline.com For cholinesterase inhibitors, QSAR studies are instrumental in identifying the key molecular features that govern inhibitory potency. nih.govpeerj.com

The development of a QSAR model involves calculating various molecular descriptors for a set of compounds with known activities. mdpi.com These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment) which are important for electrostatic interactions. nih.gov

Steric: (e.g., molecular volume, surface area, molar refractivity) which relate to the size and shape of the molecule and its fit within the enzyme's active site. tandfonline.comnih.gov

Hydrophobic: (e.g., LogP) which are critical for crossing biological membranes and for hydrophobic interactions within the binding pocket. nih.gov

Multiple linear regression (MLR) and machine learning algorithms like random forest are common methods used to build QSAR models. tandfonline.compeerj.com Studies on various classes of AChE inhibitors have consistently shown that hydrophobicity, steric factors, and electronic effects are the main physicochemical properties influencing inhibitory activity. nih.gov By applying such validated QSAR models, the potential activity of this compound can be estimated, and new derivatives can be designed with potentially enhanced potency.

Table 2: Key Descriptors in QSAR Models for Cholinesterase Inhibitors

Inhibitor ClassKey Descriptor TypesGoverning FactorReference
Physostigmine analoguesHydrophobicCritical for activity nih.gov
Benzylamine derivativesHydrophobic, ElectronicCritical for activity and interactions nih.gov
Flavonoid derivativesSteric (Molar Refractivity), Energy (Dreiding)Major factors governing activity tandfonline.com
General AChE InhibitorsFingerprint DescriptorsUsed to build predictive models peerj.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

The success of a drug candidate depends not only on its potency but also on its pharmacokinetic profile, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME). nih.gov In silico ADME prediction tools have become crucial for filtering out compounds with poor pharmacokinetic properties early in the drug discovery process. researchgate.netmdpi.com

For a CNS-acting drug like this compound, the ability to cross the blood-brain barrier (BBB) is paramount. nih.gov Computational models can predict BBB permeability based on physicochemical properties such as molecular weight, polarity (measured by the polar surface area or PSA), and lipophilicity (LogP). nih.govmdpi.com Other important predicted properties include human intestinal absorption (HIA), plasma protein binding, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are key for metabolism. frontiersin.org Studies on Rivastigmine derivatives have utilized programs like QikProp and Pre-ADMET to predict these crucial parameters, ensuring that newly designed analogs possess favorable drug-like properties. researchgate.netnih.govmdpi.com

Table 3: Predicted ADME Properties for Rivastigmine and its Derivatives

CompoundPropertyPredicted Value/ClassificationSignificanceReference
Rivastigmine AnalogsBlood-Brain Barrier (BBB) PermeabilityGoodEssential for CNS activity researchgate.netnih.gov
Rivastigmine AnalogsHuman Intestinal Absorption (HIA)GoodIndicates good oral bioavailability researchgate.net
Rivastigmine–BIM HybridsPolar Surface Area (PSA)Calculated to assess permeabilityInfluences membrane transport nih.gov
Rivastigmine–Indole (B1671886) HybridsCNS ActivityPredicted to be activeSuggests potential for desired therapeutic effect mdpi.com
Designed Pyrazole DerivativesCYP Enzyme InhibitionPotent inhibition of various CYPsPredicts potential for drug-drug interactions frontiersin.org

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), provide a highly accurate way to calculate the electronic structure and properties of molecules. nih.govmedcraveonline.com These calculations are used to understand a molecule's reactivity, stability, and spectroscopic properties. For this compound, QM calculations can elucidate its electronic characteristics, which are fundamental to its interaction with biological targets.

Key parameters derived from QM calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. ijpsdronline.complos.org A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. frontiersin.org This is invaluable for understanding non-covalent interactions like hydrogen bonding and electrostatic attraction with the enzyme's active site.

These quantum chemical descriptors can be used to refine the understanding of how this compound interacts with AChE and BChE and can also serve as inputs for developing more sophisticated QSAR models. nih.govplos.org

Table 4: Key Quantum Chemical Descriptors and Their Significance

DescriptorDefinitionSignificance in Drug DesignReference
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons (nucleophilicity) nih.govplos.org
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons (electrophilicity) nih.govplos.org
Energy Gap (Egap)Difference between ELUMO and EHOMOIndicates chemical reactivity and stability ijpsdronline.complos.org
Molecular Electrostatic Potential (MEP)3D map of charge distributionPredicts sites for electrostatic and hydrogen bonding interactions frontiersin.org
Hardness (η) / Softness (σ)Derived from HOMO/LUMO energiesMeasures resistance to change in electron distribution plos.org

Integration of Machine Learning and Artificial Intelligence in Compound Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by analyzing vast and complex datasets to build predictive models and generate novel molecular structures. nih.govmdpi.com These technologies integrate seamlessly with other computational methods to accelerate the design of new drug candidates like this compound.

Applications in drug design include:

Advanced QSAR: ML algorithms such as Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks (ANNs) can capture complex, non-linear relationships between molecular structure and activity, often outperforming traditional regression methods. medcraveonline.commdpi.com

Virtual Screening: AI can be used to screen massive virtual libraries of compounds far more efficiently than traditional high-throughput screening, identifying potential hits with desired activity and ADME profiles. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized to fit a specific target and possess drug-like properties. mdpi.commednexus.org These models learn from existing chemical data to generate novel scaffolds that may have improved efficacy and novelty.

Target Identification: AI frameworks can analyze multi-omics data (genomics, proteomics, etc.) to identify and validate new biological targets for diseases like Alzheimer's. nih.gov

The integration of AI and ML offers a powerful paradigm for designing the next generation of cholinesterase inhibitors, moving beyond simple modifications of existing drugs to the creation of truly novel and optimized therapeutic agents. nih.govmdpi.com

Analytical Method Development for Research and Characterization

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstone techniques for the quantitative analysis of rivastigmine (B141) and its related substances. jpionline.orgirjet.net The development of these methods focuses on achieving optimal separation, sensitivity, and speed. jpionline.org Method validation is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure specificity, precision, linearity, accuracy, and robustness. researchgate.net

Various reversed-phase columns, such as C8 and C18, are utilized to achieve effective separation. jpionline.orgajpaonline.com The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. jpionline.orgnih.gov Optimization of chromatographic conditions, including mobile phase composition, pH, flow rate, and column temperature, is critical for obtaining symmetrical peak shapes and adequate resolution from potential impurities. jpionline.orgajpaonline.com UV detection is commonly employed, with the wavelength selected based on the analyte's maximum absorbance, often around 214-220 nm or 254 nm. jpionline.orgajpaonline.comnih.gov

Validation studies demonstrate the reliability of these methods. Linearity is typically established over a wide concentration range, with correlation coefficients (r²) greater than 0.999 being common. jpionline.orgresearchgate.netnih.gov Accuracy is confirmed through recovery studies, with results generally falling within 98-102%. jpionline.org Precision is assessed by evaluating repeatability (intra-day) and intermediate precision (inter-day), with the relative standard deviation (%RSD) values typically below 2%. jpionline.orgirjet.net The limits of detection (LOD) and quantification (LOQ) are also determined to establish the method's sensitivity. jpionline.orgnih.gov Forced degradation studies are often performed to demonstrate the stability-indicating nature of the assay, ensuring that the method can separate the active ingredient from its degradation products formed under stress conditions like acid, base, oxidation, heat, and light. ajpaonline.comnih.gov

Interactive Table of HPLC/UPLC Conditions for Rivastigmine Analysis
ParameterCondition 1Condition 2Condition 3
Column Acquity UPLC BEH C8 (100 mm x 2.1 mm, 1.7 µm) jpionline.orgThermo Hypersil C4 (25 cm X 4.6 mm, 5 μm) researchgate.netReverse Phase C18 nih.gov
Mobile Phase Ammonium (B1175870) phosphate (B84403) buffer:Acetonitrile (65:35 v/v) jpionline.org0.01 M Ammonium acetate (B1210297) buffer (pH 4.0):Acetonitrile (60:40 v/v) researchgate.netBuffer:Acetonitrile nih.gov
Flow Rate 0.5 mL/min jpionline.org1.0 mL/min researchgate.net1.5 mL/min nih.gov
Detection Wavelength 254 nm jpionline.org220 nm researchgate.net214 nm nih.gov
Column Temperature 30°C jpionline.orgNot Specified50°C nih.gov
Internal Standard Not SpecifiedAtorvastatin researchgate.netNot Specified

Implementation of Mass Spectrometry (LC-MS, GC-MS) for Detection and Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), provides unparalleled sensitivity and specificity for the detection and identification of N-Methyl Rivastigmine Chloride and its metabolites in various matrices. nih.govresearchgate.net These techniques are essential for pharmacokinetic studies and for characterizing impurities at trace levels. nih.govnih.gov

LC-MS/MS methods are frequently developed for quantifying rivastigmine in biological fluids like plasma and urine. nih.govnih.gov Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the complex matrix. researchgate.netnih.gov The analysis is typically performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. nih.gov This involves monitoring a specific precursor ion to product ion transition. For rivastigmine, a common transition is m/z 251.20 → 206.10. researchgate.net The use of a stable isotope-labeled internal standard is preferred to ensure high accuracy and precision. nih.gov

GC-MS has also been used for the analysis of rivastigmine. nih.govresearchgate.net While LC-MS/MS is often preferred due to faster chromatography and higher throughput, GC-MS can be a valuable alternative. researchgate.net Cross-validation between LC-MS/MS and GC-MS methods has shown excellent correlation, confirming the reliability of both techniques for quantitative analysis. nih.gov The combination of LC-MS/MS and GC-MS provides a comprehensive approach for screening and identifying a wide range of compounds in complex samples. ojp.gov

Spectroscopic Techniques (NMR, IR, UV-Vis) for Structural Elucidation

Spectroscopic techniques are indispensable tools for the definitive structural elucidation of this compound and its related compounds, including impurities and metabolites. nih.govtaylorandfrancis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are primary techniques for determining the chemical structure. researchgate.netnih.gov NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous assignment of the structure. researchgate.net It is a critical tool for confirming the identity of newly synthesized batches and for characterizing the exact structure of unknown impurities isolated during synthesis or degradation studies. nih.govnih.gov

Infrared (IR) Spectroscopy : Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. researchgate.netnih.gov The IR spectrum shows characteristic absorption bands corresponding to specific vibrations of chemical bonds, such as C=O (carbonyl) and C-N (amine) groups, which are key features of the rivastigmine structure. derpharmachemica.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is primarily used for quantitative analysis and to determine the optimal wavelength for detection in HPLC. jpionline.org Rivastigmine exhibits UV absorbance (λmax) that allows for its detection and quantification. jpionline.org While less useful for complete structural elucidation compared to NMR or MS, it is a fundamental technique in method development for routine analysis. lehigh.edu

Together, these spectroscopic methods, often used in conjunction with mass spectrometry, provide a complete picture of the molecular structure, ensuring the correct identification of the compound. nih.govtaylorandfrancis.com

Chiral Separation Techniques for Enantiomeric Purity Analysis

Rivastigmine is a chiral compound, with the (S)-enantiomer being the active pharmaceutical ingredient. nih.gov Therefore, methods for chiral separation are critical to determine the enantiomeric purity of the drug substance. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective technique for this purpose. nih.govnih.gov

A validated chiral HPLC method has been developed for the enantiomeric resolution of rivastigmine. nih.gov This method utilizes a specialized chiral column, such as Chiralcel OD-H or Chiralcel OJ-H, which contains a chiral selector that interacts differently with the two enantiomers, allowing for their separation. nih.gov The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol such as isopropanol, and a small amount of an additive like trifluoroacetic acid to improve peak shape and resolution. nih.gov

The method is validated to ensure it is suitable for its intended purpose, which includes the accurate quantification of the unwanted (R)-enantiomer (the distomer) in the presence of the active (S)-enantiomer (the eutomer). nih.gov Validation parameters include specificity, linearity, precision, accuracy, and the limit of quantification (LOQ) for the (R)-enantiomer. nih.gov A successful chiral separation method will show baseline resolution between the two enantiomer peaks, with a resolution factor significantly greater than 1.5. nih.gov

Interactive Table of Chiral HPLC Method for Rivastigmine
ParameterCondition
Column Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Hexane:Isopropanol:Trifluoroacetic acid (80:20:0.2, v/v/v) nih.gov
Resolution (between enantiomers) ≥ 4 nih.gov
LOD of (R)-enantiomer 500 ng/mL nih.gov
LOQ of (R)-enantiomer 1500 ng/mL nih.gov

Characterization and Quantification of Synthesis-Related Impurities

The control of impurities is a critical aspect of pharmaceutical development and manufacturing. During the synthesis of rivastigmine, several process-related impurities and degradation products can be formed. derpharmachemica.comingentaconnect.com It is mandatory under ICH guidelines to identify and characterize any impurity present above a certain threshold (typically 0.1%). derpharmachemica.com

HPLC and LC-MS/MS are the primary analytical tools for detecting, identifying, and quantifying these impurities. researchgate.netnih.govderpharmachemica.com A stability-indicating HPLC method is developed to separate rivastigmine from all potential impurities. researchgate.net When unknown peaks are detected, techniques are employed to isolate and elucidate their structures. researchgate.netnih.gov

Isolation can be achieved using preparative HPLC. researchgate.netingentaconnect.com Once isolated, the structure of the impurity is determined using a combination of MS, NMR, and FT-IR spectroscopy. researchgate.netnih.govnih.gov For example, impurities such as N,N-dimethyl-3-[1-dimethylaminoethyl]phenylcarboxylate (dimethyl-rivastigmine) and N,N-diethyl-3-[1-dimethylaminoethyl]phenylcarboxamide (diethyl-rivastigmine) have been identified. nih.govingentaconnect.com These can arise from impurities present in the starting materials, such as N-ethyl-N-methyl carbamoyl (B1232498) chloride being contaminated with N,N-dimethyl carbamoyl chloride and N,N-diethyl carbamoyl chloride. ingentaconnect.com Other identified impurities include N-oxide derivatives and positional isomers. nih.gov

Once identified and characterized, the analytical method is validated for the quantification of these specific impurities to ensure that they are controlled within acceptable limits in the final drug substance. researchgate.netnih.gov

Emerging Research Applications and Future Trajectories

N-Methyl Rivastigmine (B141) Chloride as a Chemical Biology Tool for Target Validation

In the field of chemical biology, derivatives of established drugs are invaluable tools for validating biological targets and elucidating mechanisms of action. N-Methyl Rivastigmine Chloride, as a close structural analog of Rivastigmine, serves in this capacity. Its primary application is as a reference compound in structure-activity relationship (SAR) studies aimed at understanding the molecular interactions between carbamate (B1207046) inhibitors and cholinesterases.

Isotopically labeled versions, such as N-Methyl Rivastigmine-d9 Chloride, are particularly useful as internal standards in analytical methods like mass spectrometry. usbio.net These tools allow for precise quantification in complex biological matrices, aiding in pharmacokinetic and pharmacodynamic studies that are crucial for validating that a drug successfully engages its intended target in vivo. By modifying the core Rivastigmine structure, for instance through N-methylation, researchers can probe the steric and electronic requirements of the binding pockets of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), thereby validating these enzymes as the primary targets and exploring the nuances of their inhibition.

Exploration of Novel Biological Targets beyond Cholinesterases

The complex, multifactorial nature of neurodegenerative conditions like Alzheimer's disease has spurred research into multi-target-directed ligands. nih.gov While the primary targets of the Rivastigmine family are AChE and BChE, recent research has focused on developing novel derivatives that engage other pathological pathways. nih.govresearchgate.net This strategy involves creating hybrid molecules that conjugate the Rivastigmine pharmacophore with other biologically active moieties.

For example, novel hybrids combining the active part of Rivastigmine with hydroxyphenylbenzimidazole (BIM) units have been developed. nih.gov These new compounds not only retain the ability to inhibit cholinesterases but also gain additional functions, including the inhibition of amyloid-beta (Aβ) peptide aggregation, antioxidant activity, and metal chelation. nih.govresearchgate.net Specifically, certain hybrid series have demonstrated a significant capacity to inhibit both self-induced and copper-induced Aβ aggregation. researchgate.net This multi-target approach represents a paradigm shift from the conventional "one-compound-one-target" model, aiming to address the diverse underlying causes of the disease. nih.gov

Advanced Chemical Formulation Science and Research on Delivery Systems

A significant challenge with Rivastigmine and its derivatives is overcoming the blood-brain barrier and mitigating side effects associated with oral administration, such as gastrointestinal issues. nih.govnih.gov To address this, researchers are focused on advanced chemical formulations and novel drug delivery systems.

Nanoparticle-Based Systems: One promising strategy is the use of nanoparticles for intranasal delivery, which offers a non-invasive route to the central nervous system. nih.gov Researchers have developed N,N,N-trimethyl chitosan (B1678972) nanoparticles (TMC-NPs) to encapsulate Rivastigmine. nih.gov These nanoparticles exhibit mucoadhesive properties, facilitating transport across the nasal mucosa. nih.gov Studies have shown that these spherical nanoparticles can be optimized for size, surface charge (zeta potential), and drug encapsulation efficiency to improve brain drug accumulation. nih.gov

Transdermal Delivery Systems: Transdermal patches offer another avenue to provide steady, continuous drug release, improving tolerability by minimizing fluctuations in plasma concentration. nih.gov Research in this area focuses on the polymer matrix that contains the drug. Acrylic-hydrocarbon hybrid polymers are being used as the adhesive matrix to ensure stability and prevent the recrystallization of the drug during storage. google.com The development of these patches involves optimizing the adhesive composition and solvent system to ensure proper skin penetration and adhesion. google.com Innovations include drug-in-adhesive systems, which are simpler to manufacture than matrix systems and can be designed for multi-day use. nih.gov

Table 1: Advanced Delivery Systems for Rivastigmine and Related Compounds
Delivery SystemKey ComponentsPrimary AdvantageKey Research FindingsReference
Intranasal NanoparticlesN,N,N-trimethyl chitosan (TMC), Sodium tripolyphosphate (TPP)Bypasses the blood-brain barrier; non-invasive.Optimized particles had a size of 187.00 nm and a zeta potential of +17.6 mV, showing improved drug transport through nasal mucosa. nih.gov
Transdermal PatchAcrylic-hydrocarbon hybrid polymer, Silicone adhesiveReduces gastrointestinal side effects; provides continuous drug release.Inhibits recrystallization of the drug, maintains stability and adhesion without requiring antioxidants. nih.govgoogle.com
Microparticle-Based Transdermal SystemChitosan microparticles prepared by spray dryingPotential for extended (e.g., 6-day) drug delivery.Demonstrated feasibility of incorporating drug-loaded microparticles into a transdermal patch. nih.gov

Innovative Methodologies for Addressing Research Challenges

The research and development of compounds like this compound face several hurdles, prompting innovative methodological solutions.

Q & A

Basic Research Questions

Q. What molecular interactions govern the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by N-Methyl Rivastigmine Chloride?

  • Answer : Key interactions include (i) hydrogen bonding between the carbamate carbonyl group of rivastigmine and the NH group of H434 in BuChE, (ii) π-π stacking between the aromatic moiety of rivastigmine and Trp82 in the choline-binding pocket, and (iii) CH/π interactions involving the benzylic methyl and N-methyl groups with Trp82 . Methodologically, these interactions are validated via molecular docking studies, saturation transfer difference (STD)-NMR, and X-ray crystallography. For AChE, analogous interactions with conserved residues (e.g., Trp86 in Torpedo AChE) are observed.

Q. How can researchers assess the cholinesterase inhibitory potency of rivastigmine analogues in vitro?

  • Answer : Standard protocols include:

  • Enzyme kinetics assays : Measure IC₅₀ values using Ellman’s method with acetylthiocholine as a substrate for AChE/BuChE .
  • Biophysical validation : Use STD-NMR to map ligand-enzyme binding epitopes or surface plasmon resonance (SPR) for affinity quantification .
  • Molecular dynamics simulations : Refine binding hypotheses by modeling ligand flexibility and solvent effects .

Q. What are the best practices for synthesizing and characterizing this compound to ensure reproducibility?

  • Answer : Follow guidelines for chemical synthesis and characterization:

  • Synthesis : Optimize carbamate formation using N-methylation reactions under anhydrous conditions.
  • Purity validation : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) for structural confirmation .
  • Documentation : Report detailed synthetic procedures, including solvent ratios, reaction times, and purification steps, in supplementary materials to comply with journal standards .

Advanced Research Questions

Q. How can structural insights from BuChE-rivastigmine complexes guide the optimization of analogues with enhanced selectivity?

  • Answer : Prioritize pharmacophores that maintain (a) π-π interactions with Trp82 and (b) hydrophobic contacts via benzylic/N-methyl groups. Advanced strategies include:

  • Fragment-based drug design : Screen fragments targeting the choline-binding pocket using crystallography-driven libraries .
  • Free energy perturbation (FEP) calculations : Predict binding affinity changes for methyl or halogen substitutions .
  • Mutagenesis studies : Validate residue-specific contributions (e.g., H434A mutation) to binding thermodynamics .

Q. How should researchers resolve contradictions in clinical efficacy data for rivastigmine across Alzheimer’s disease (AD) trials?

  • Answer : Apply individual patient data (IPD) meta-analysis to address heterogeneity:

  • Stratify cohorts by disease stage (mild vs. moderate AD) and ApoE4 status .
  • Adjust for pharmacokinetic variability : Use trough plasma concentration measurements to correlate exposure with cognitive outcomes (e.g., ADAS-Cog scores) .
  • Functional neuroimaging : Integrate resting-state fMRI to assess dorsal attention network modulation as a biomarker of response .

Q. What preclinical models are most suitable for evaluating the neuroprotective effects of rivastigmine derivatives?

  • Answer : Use AlCl₃-induced neurotoxicity models in Wistar rats to mimic AD pathology:

  • Behavioral endpoints : Morris water maze for spatial memory; passive avoidance tests for associative learning .
  • Histomorphological analysis : Quantify neuronal density in the frontal cortex using stereotaxic coordinates (Paxinos & Watson atlas) .
  • Biochemical assays : Measure acetylcholine levels via LC-MS and oxidative stress markers (e.g., SOD, MDA) .

Q. How can researchers address discrepancies in binding affinity data between computational predictions and experimental results?

  • Answer : Discrepancies often arise from solvent effects or protein flexibility. Mitigate by:

  • Ensemble docking : Incorporate multiple receptor conformations from molecular dynamics trajectories .
  • Solvent mapping : Identify water-mediated hydrogen bonds using crystallographic data .
  • Isothermal titration calorimetry (ITC) : Validate thermodynamic parameters (ΔH, ΔS) for binding .

Q. What methodologies enable the integration of multi-omics data to elucidate rivastigmine’s impact on AD pathways?

  • Answer : Combine transcriptomic, proteomic, and metabolomic datasets:

  • Network pharmacology : Map rivastigmine targets onto AD-related pathways (e.g., amyloid-β clearance, tau phosphorylation) .
  • Machine learning : Train classifiers on omics profiles from responders vs. non-responders in clinical cohorts .
  • CRISPR-Cas9 screens : Identify genetic modifiers of cholinesterase expression in iPSC-derived neurons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.